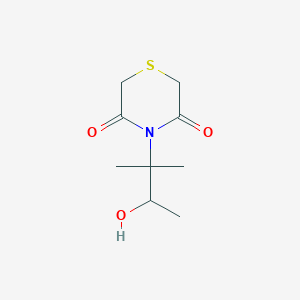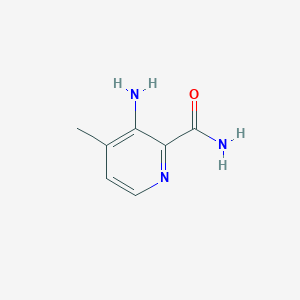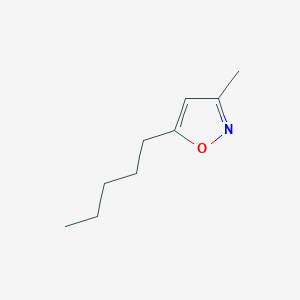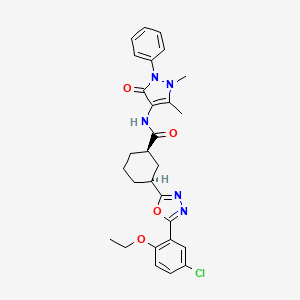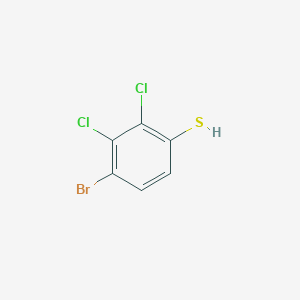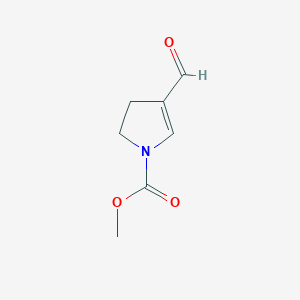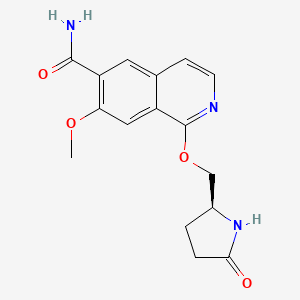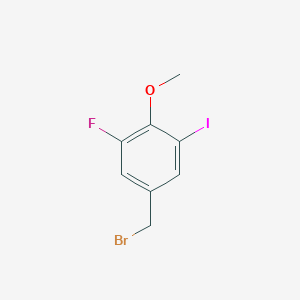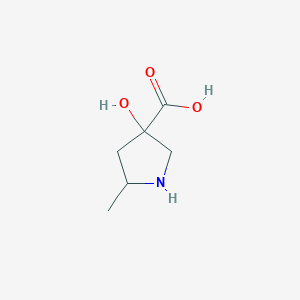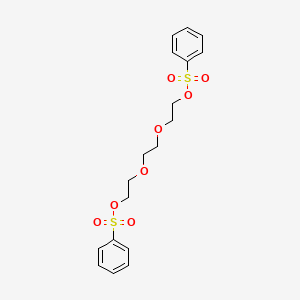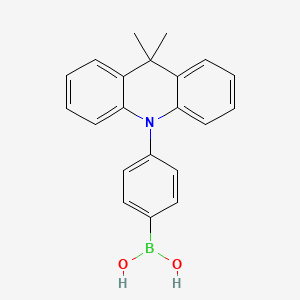
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 9,9-dimethylacridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Acridine Derivative: The synthesis begins with the preparation of 9,9-dimethylacridine. This can be achieved through a Friedel-Crafts alkylation reaction where acridine is reacted with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The next step involves bromination of the acridine derivative to introduce a bromine atom at the 10-position. This can be done using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Suzuki Coupling: The final step is the Suzuki-Miyaura cross-coupling reaction. The brominated acridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a solvent such as toluene or ethanol. This reaction forms the desired this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Formation of the corresponding phenol.
Substitution: Formation of various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4-(9,9-Dimethylacridin-10(9H
Eigenschaften
Molekularformel |
C21H20BNO2 |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
[4-(9,9-dimethylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H20BNO2/c1-21(2)17-7-3-5-9-19(17)23(20-10-6-4-8-18(20)21)16-13-11-15(12-14-16)22(24)25/h3-14,24-25H,1-2H3 |
InChI-Schlüssel |
MBTJJIPZMXCOMB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


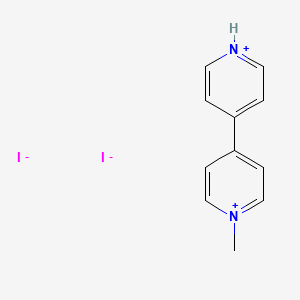

![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
